molecular formula C23H32ClN3O4 B2465997 1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(2,2-diethoxyethyl)piperidine-3-carboxamide CAS No. 901869-09-8

1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(2,2-diethoxyethyl)piperidine-3-carboxamide

Cat. No. B2465997
CAS RN: 901869-09-8
M. Wt: 449.98
InChI Key: GGVHMLSOCVFPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(2,2-diethoxyethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H32ClN3O4 and its molecular weight is 449.98. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(2,2-diethoxyethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(2,2-diethoxyethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CB1 Cannabinoid Receptor Interaction

1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(2,2-diethoxyethyl)piperidine-3-carboxamide has been studied for its interaction with the CB1 cannabinoid receptor. A study highlighted its molecular interaction, particularly the significance of its conformational stability and binding interaction with the receptor, similar to cannabinoid agonists (Shim et al., 2002).

Soluble Epoxide Hydrolase Inhibition

The compound has been identified as an inhibitor of soluble epoxide hydrolase, a critical enzyme in various biological processes. Research indicated its potency and selectivity in this role, which is essential for developing new therapeutics (Thalji et al., 2013).

CGRP Receptor Antagonism

This chemical has been studied for its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist. This property is particularly relevant in the context of developing treatments for migraine and other related disorders (Cann et al., 2012).

Glycine Transporter 1 Inhibition

The compound also exhibited inhibitory activity against Glycine Transporter 1 (GlyT1), which plays a significant role in neurological functions. This research opens avenues for its application in neuropsychiatric disorders (Yamamoto et al., 2016).

Renin Inhibition

Another application involves its role as a renin inhibitor, which is crucial in the management of hypertension and related cardiovascular diseases. The specific design of carboxamides like this compound is significant for inhibiting renin activity (Mori et al., 2012).

properties

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,2-diethoxyethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN3O4/c1-4-29-21(30-5-2)13-25-22(28)18-7-6-12-27(14-18)15-20-16(3)31-23(26-20)17-8-10-19(24)11-9-17/h8-11,18,21H,4-7,12-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVHMLSOCVFPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CCCN(C1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,2-diethoxyethyl)piperidine-3-carboxamide

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